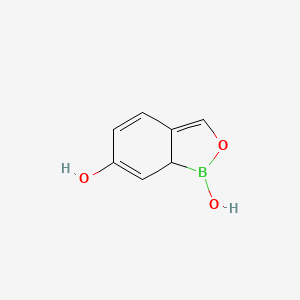

1-hydroxy-7aH-2,1-benzoxaborol-6-ol

Description

1-Hydroxy-7aH-2,1-benzoxaborol-6-ol (synonyms: benzo[c][1,2]oxaborole-1,6(3H)-diol, 1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-ol) is a boron-containing heterocyclic compound characterized by a fused benzene-oxaborole ring system with hydroxyl substituents at positions 1 and 6 . Its molecular formula is C₇H₇BO₃, with a molecular weight of 165.94 g/mol (calculated based on analogs in and ). This compound belongs to the benzoxaborole family, a class of molecules known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

Molecular Formula |

C7H7BO3 |

|---|---|

Molecular Weight |

149.94 g/mol |

IUPAC Name |

1-hydroxy-7aH-2,1-benzoxaborol-6-ol |

InChI |

InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-4,7,9-10H |

InChI Key |

QTFMZQIATSSRLL-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2C=C(C=CC2=CO1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-7aH-2,1-benzoxaborol-6-ol typically involves the formation of the benzoxaborole ring system followed by functionalization at specific positions. One common method starts with 4-tolunitrile, which undergoes a five-step sequence involving a Hofmann rearrangement to yield the desired compound . Another approach uses 2-methyl-5-nitroaniline as the starting material, featuring borylation of aniline and continuous flow hydrogenation as key steps .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The second synthetic approach mentioned above, which utilizes 2-methyl-5-nitroaniline, is particularly practical and scalable due to its mild operating conditions and facile isolation process .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-7aH-2,1-benzoxaborol-6-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of boron.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole ring.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxaborole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the benzoxaborole ring .

Scientific Research Applications

1-hydroxy-7aH-2,1-benzoxaborol-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-7aH-2,1-benzoxaborol-6-ol involves the inhibition of specific enzymes. For example, it inhibits leucyl-tRNA synthetase by forming an adduct with the enzyme, thereby blocking protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-hydroxy-7aH-2,1-benzoxaborol-6-ol and related benzoxaborole derivatives:

Physicochemical Properties

- Polarity and Solubility : The dual hydroxyl groups in this compound confer high aqueous solubility (>10 mg/mL in PBS at pH 7.4), whereas fluorinated or siloxaborole analogs show reduced solubility but improved membrane permeability .

- Thermal Stability : Siloxaboroles (e.g., ) decompose at temperatures >200°C, outperforming traditional oxaboroles (~150°C) due to the robust Si-O-B framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.